4-(3-methoxyphenyl)piperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)piperidin-4-ol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is studied for its effects on various biological pathways and its potential use in treating certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other biological processes.
Comparison with Similar Compounds
- 4-(4-methoxyphenyl)piperidine hydrochloride
- 1-(4-methoxyphenyl)piperidin-3-ol
- 4-(3-methoxyphenyl)piperidin-4-ol
Comparison: 4-(3-methoxyphenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern affects its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 3-position rather than the 4-position can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions .
Properties
CAS No. |
280143-10-4 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.